

Chitin synthase inhibitor 14 solubility in DMSO for stock solutions

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Compound of Interest

Compound Name: Chitin synthase inhibitor 14

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Application Notes and Protocols for Chitin Synthase Inhibitor 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin Synthase Inhibitor 14, also identified as compound 4n in the primary literature, is a potent and selective non-competitive inhibitor of chitin synthase (CHS). This enzyme is essential for the synthesis of chitin, a critical component of the fungal cell wall. The absence of chitin and chitin synthase in vertebrates makes CHS an attractive target for the development of novel antifungal therapeutics with high selectivity and potentially lower toxicity. Chitin Synthase Inhibitor 14 has demonstrated significant in vitro activity against a range of pathogenic fungi, including drug-resistant strains, making it a valuable tool for antifungal research and drug discovery.

These application notes provide detailed protocols for the preparation of stock solutions, determination of enzyme inhibition, and assessment of antifungal activity.

Physicochemical Properties and Stock Solution Preparation



A summary of the key properties of **Chitin Synthase Inhibitor 14** is provided in the table below.

Property	Value	Reference
Molecular Formula	C25H26CIN5O5	[1]
Molecular Weight	511.96 g/mol	[1]
Solubility in DMSO	10 mM	[1]
Storage	Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year.	[2]

Protocol for Preparing a 10 mM DMSO Stock Solution

- Materials:
 - Chitin Synthase Inhibitor 14 powder
 - o Dimethyl sulfoxide (DMSO), anhydrous
 - Sterile, amber microcentrifuge tubes or vials
 - Calibrated precision balance
 - Vortex mixer
- Procedure:
 - 1. Equilibrate the **Chitin Synthase Inhibitor 14** powder to room temperature before opening the vial to prevent condensation.
 - 2. Weigh out the desired amount of powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.12 mg of the compound.
 - 3. Aseptically transfer the powder to a sterile amber microcentrifuge tube.



- 4. Add the calculated volume of anhydrous DMSO to the tube. For 5.12 mg of powder, add 1 mL of DMSO.
- 5. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- 7. Store the aliquots at -80°C.

Biological Activity and In Vitro Protocols

Chitin Synthase Inhibitor 14 exhibits potent inhibitory activity against fungal chitin synthase and broad-spectrum antifungal activity.

Quantitative Data Summary



Assay	Organism/Enz yme	IC50 / MIC	Comparison	Reference
Chitin Synthase Inhibition	Sclerotinia sclerotiorum CHS	Comparable to Polyoxin B	Polyoxin B IC ₅₀ = 0.19 mM	[3][4]
Antifungal Activity (MIC)	Candida albicans	Stronger than fluconazole and polyoxin B	-	[3]
Antifungal Activity (MIC)	Aspergillus flavus	Better than fluconazole and polyoxin B	-	[3]
Antifungal Activity (MIC)	Cryptococcus neoformans	Similar to fluconazole, stronger than polyoxin B	-	[3]
Antifungal Activity (MIC)	Aspergillus fumigatus	Similar to fluconazole, stronger than polyoxin B	-	[3]

Note: The precise IC₅₀ and MIC values for **Chitin Synthase Inhibitor 14** are detailed in the primary publication by Liu L, et al., 2023.

Protocol: In Vitro Chitin Synthase Inhibition Assay

This non-radioactive assay measures the activity of chitin synthase by detecting the synthesized chitin product using wheat germ agglutinin (WGA).

Materials:

- 96-well microtiter plates, WGA-coated
- Crude chitin synthase extract from Sclerotinia sclerotiorum (or other fungal source)



- Chitin Synthase Inhibitor 14 DMSO stock solution
- Polyoxin B (positive control)
- DMSO (vehicle control)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5
- Premixed Substrate Solution: 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), 8 mM
 UDP-GlcNAc in Assay Buffer
- Washing Solution: Ultrapure water
- Detection Reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP)
- TMB substrate
- Procedure:
 - 1. Prepare serial dilutions of **Chitin Synthase Inhibitor 14** and Polyoxin B in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
 - 2. To each well of the WGA-coated 96-well plate, add 2 μ L of the test compound dilution or DMSO (vehicle control).
 - 3. Add 48 µL of the crude chitin synthase enzyme extract to each well.
 - 4. Initiate the enzymatic reaction by adding 50 μ L of the Premixed Substrate Solution to each well.
 - 5. Incubate the plate on a shaker at 30°C for 3 hours.
 - 6. After incubation, wash the plate six times with ultrapure water to remove unbound reagents.
 - Add the WGA-HRP detection reagent and incubate according to the manufacturer's instructions.
 - 8. Wash the plate again to remove unbound detection reagent.



- 9. Add the TMB substrate and measure the optical density (OD) at the appropriate wavelength (e.g., 600 nm).
- 10. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the inhibitor against fungal strains.

- Materials:
 - Fungal strains (e.g., Candida albicans, Aspergillus flavus)
 - Appropriate fungal growth medium (e.g., RPMI-1640)
 - 96-well microtiter plates
 - Chitin Synthase Inhibitor 14 DMSO stock solution
 - Standard antifungal drugs (e.g., fluconazole, polyoxin B) for comparison
 - Sterile saline or PBS
 - Spectrophotometer or microplate reader
- Procedure:
 - Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
 - 2. Prepare serial twofold dilutions of **Chitin Synthase Inhibitor 14** and control drugs in the fungal growth medium in the 96-well plates.

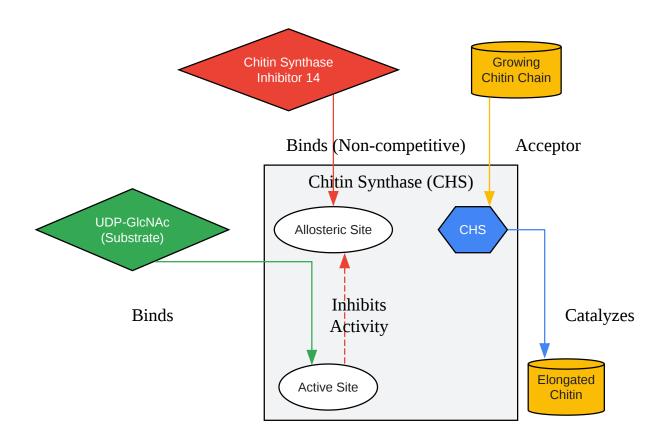


- 3. Add the fungal inoculum to each well, ensuring the final volume and cell density are consistent.
- 4. Include a positive control (fungal inoculum in medium without inhibitor) and a negative control (medium only).
- 5. Incubate the plates at the optimal temperature for the specific fungal strain (e.g., 35°C for Candida albicans) for 24-48 hours.
- 6. Determine the MIC by visual inspection or by measuring the optical density. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Mechanism of Action and Signaling Pathway

Chitin Synthase Inhibitor 14 acts as a non-competitive inhibitor of chitin synthase. This means it binds to an allosteric site on the enzyme, distinct from the active site where the substrate (UDP-GlcNAc) binds. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing substrate binding.



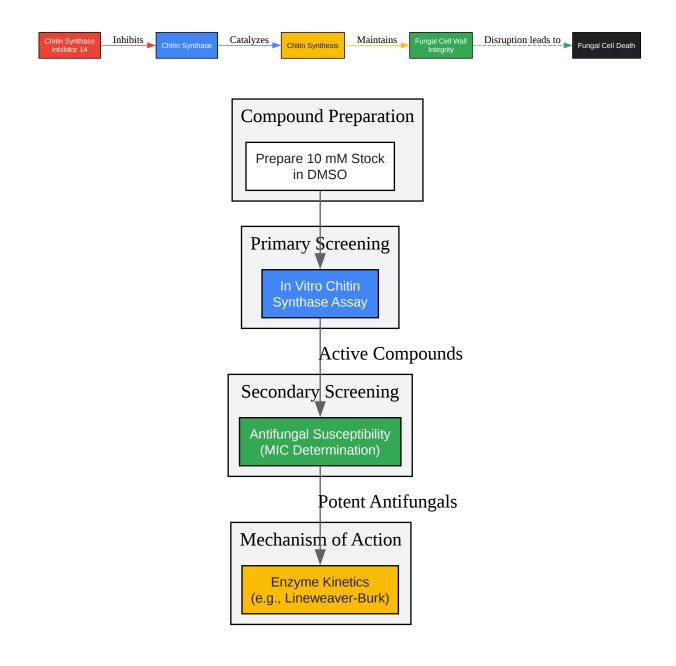


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Caption: Mechanism of non-competitive inhibition of chitin synthase.

By inhibiting chitin synthase, the inhibitor disrupts the synthesis of chitin, a vital component of the fungal cell wall. This leads to a weakened cell wall, increased osmotic stress, and ultimately, fungal cell death.





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